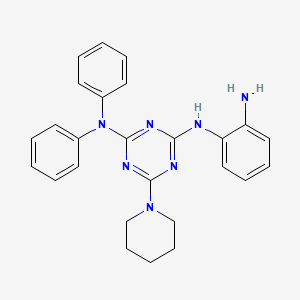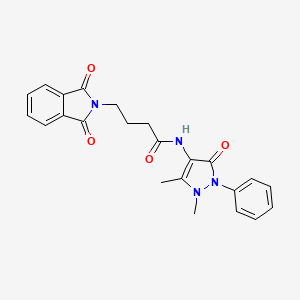
N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine, also known as ADP-ribosylation factor 6 (ARF6) inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine works by inhibiting the activity of ARF6, a small GTPase protein that is involved in various cellular processes, including endocytosis, exocytosis, and cytoskeletal organization. By inhibiting the activity of ARF6, N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine can disrupt these cellular processes and potentially inhibit cancer cell proliferation and metastasis and the formation of amyloid beta plaques.
Biochemical and Physiological Effects:
N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of ARF6 and disrupt cellular processes, as mentioned earlier. In vivo studies have shown that it can inhibit tumor growth and metastasis in mice and reduce the formation of amyloid beta plaques in the brains of transgenic mice.
実験室実験の利点と制限
One advantage of using N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine in lab experiments is that it has a relatively simple synthesis method and can be easily purified using column chromatography. Another advantage is that it has shown promising results in various scientific research applications, as mentioned earlier. However, one limitation is that it is still in the early stages of development, and more research is needed to fully understand its potential applications and limitations.
将来の方向性
There are various future directions for the study of N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine. One direction is to further study its potential use as an anticancer agent and its mechanism of action in cancer cells. Another direction is to study its potential use in the treatment of neurodegenerative diseases and its mechanism of action in the brain. Additionally, future studies could focus on optimizing the synthesis method and exploring potential modifications to the chemical structure to improve its efficacy and reduce any potential side effects.
In conclusion, N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine is a promising chemical compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has shown promising results in various studies. However, more research is needed to fully understand its potential applications and limitations, and future studies could focus on optimizing its synthesis method and exploring potential modifications to improve its efficacy and reduce any potential side effects.
合成法
The synthesis method of N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine involves the reaction of 2-aminophenylamine, diphenylamine, piperidine, and cyanuric chloride in anhydrous dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of the synthesis method is around 50-60%.
科学的研究の応用
N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine has various potential applications in scientific research. It has been studied for its potential use as an anticancer agent, as it inhibits the activity of ARF6, which plays a crucial role in cancer cell proliferation and metastasis. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it can inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
特性
IUPAC Name |
2-N-(2-aminophenyl)-4-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N7/c27-22-16-8-9-17-23(22)28-24-29-25(32-18-10-3-11-19-32)31-26(30-24)33(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-2,4-9,12-17H,3,10-11,18-19,27H2,(H,28,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIPSKRXIZYHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=CC=C3N)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(2-aminophenyl)-4-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6012615.png)
![5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6012621.png)
![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6012623.png)
![methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate](/img/structure/B6012628.png)
![7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6012645.png)
![2-{1-(2-methylbenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6012653.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6012673.png)
![2-thiophenecarbaldehyde [5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6012682.png)
![5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6012685.png)
![N-(3-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B6012691.png)
![3-phenyl-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6012697.png)
![3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one](/img/structure/B6012699.png)

amine dihydrochloride](/img/structure/B6012713.png)